Hydroxybupropion-d8
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Overview
Description
Hydroxybupropion-d8 is a deuterated form of hydroxybupropion, which is a major active metabolite of the antidepressant and smoking cessation drug bupropion . The incorporation of deuterium, a stable isotope of hydrogen, into hydroxybupropion allows for isotopic labeling and tracking in studies involving metabolism, pharmacokinetics, and drug interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hydroxybupropion can be synthesized from 2-bromo-3’-chloropropiophenone and 2-amino-2-methyl-1-propanol via reflux in acetonitrile with a 90% yield . The reaction involves the hydroxylation of the tert-butyl group and the amino-alcohol isomers . The deuterated form, hydroxybupropion-d8, is prepared similarly, with the incorporation of deuterium at specific positions to allow for isotopic labeling .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as the laboratory methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the isotopic purity and consistency of the product .
Chemical Reactions Analysis
Types of Reactions
Hydroxybupropion-d8 undergoes various chemical reactions, including:
Oxidation: Hydroxybupropion can be oxidized to form corresponding ketones.
Reduction: Reduction reactions can convert hydroxybupropion back to bupropion.
Substitution: Hydroxybupropion can undergo substitution reactions, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve nucleophiles like halides or amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of hydroxybupropion .
Scientific Research Applications
Hydroxybupropion-d8 is widely used in scientific research due to its unique properties:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of bupropion and its metabolites.
Biology: Employed in studies involving the metabolism and pharmacokinetics of bupropion.
Industry: Applied in the development of new antidepressant and smoking cessation therapies.
Mechanism of Action
Hydroxybupropion-d8 exerts its effects by inhibiting the reuptake of norepinephrine and dopamine, thereby prolonging their duration of action within the neuronal synapse . It binds to the norepinephrine transporter and the dopamine transporter, enhancing monoaminergic neurotransmission . Additionally, it acts as a non-competitive antagonist of nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Similar Compounds
Threohydrobupropion: Another metabolite of bupropion with similar pharmacological properties.
Erythrohydrobupropion: A metabolite with lower potency compared to hydroxybupropion.
Bupropion: The parent compound from which hydroxybupropion is derived.
Uniqueness
Hydroxybupropion-d8 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This isotopic labeling provides a significant advantage in pharmacokinetic and drug interaction research .
Properties
Molecular Formula |
C13H18ClNO2 |
---|---|
Molecular Weight |
263.79 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-2-[[1,1,1,3,3,3-hexadeuterio-2-[dideuterio(hydroxy)methyl]propan-2-yl]amino]propan-1-one |
InChI |
InChI=1S/C13H18ClNO2/c1-9(15-13(2,3)8-16)12(17)10-5-4-6-11(14)7-10/h4-7,9,15-16H,8H2,1-3H3/i2D3,3D3,8D2 |
InChI Key |
AKOAEVOSDHIVFX-IBKKAOJUSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])O)NC(C)C(=O)C1=CC(=CC=C1)Cl |
Canonical SMILES |
CC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)CO |
Origin of Product |
United States |
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